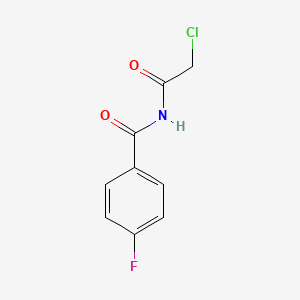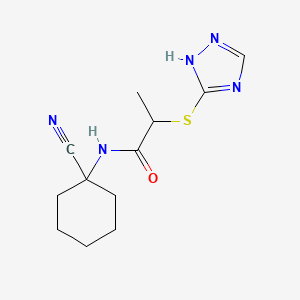![molecular formula C24H29N3O5S2 B2934333 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1007177-71-0](/img/structure/B2934333.png)
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a morpholino group, a sulfonyl group, a benzamide group, and a benzo[d]thiazol-2(3H)-ylidene group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through multi-step organic synthesis procedures. For example, the morpholino group could be introduced through a substitution reaction with a morpholine derivative . The sulfonyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a double bond in the benzothiazole ring system. The exact structure would depend on the stereochemistry at the double bond and the configuration of the morpholino group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The morpholino group could participate in substitution reactions, while the sulfonyl group could undergo reactions such as reduction or elimination . The double bond in the benzothiazole ring system could potentially participate in addition reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Novel Heterocyclic Compounds Synthesis : A study by Abu‐Hashem et al. (2020) demonstrates the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the methodological advancements in creating bioactive molecules with potential analgesic and anti-inflammatory properties. This research indicates the broader context of synthesizing complex molecules for therapeutic purposes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Bioactive Molecule Development : Patel et al. (2009) focused on synthesizing fluoro-substituted benzothiazoles with sulphonamido quinazolinyl imidazole, targeting antimicrobial, anti-inflammatory, and anthelmintic activities. Such studies highlight the potential of complex molecules in addressing various biological targets (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Anticancer and Photodynamic Therapy Applications : Research by Pişkin et al. (2020) into new zinc phthalocyanine derivatives demonstrates the exploration of compounds for photodynamic therapy, a treatment method for cancer. This study underscores the importance of chemical synthesis in developing new therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Screening
- Synthesis for Antimicrobial Activities : Jagtap et al. (2010) synthesized fluoro substituted sulphonamide benzothiazole compounds and screened them for antimicrobial activity. This work is part of ongoing efforts to develop new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-5-12-27-21-11-8-19(31-4)13-22(21)33-24(27)25-23(28)18-6-9-20(10-7-18)34(29,30)26-14-16(2)32-17(3)15-26/h6-11,13,16-17H,5,12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMVURRIDJCRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2934251.png)
![7-benzoyl-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2934252.png)

![N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2934257.png)


![Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2934263.png)
![5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934264.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2934266.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2934267.png)
![N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934270.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934271.png)
![N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride](/img/structure/B2934272.png)
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934273.png)